molecular formula C11H16BFN2O2 B1407112 (3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid CAS No. 1704063-70-6

(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid

Cat. No.: B1407112
CAS No.: 1704063-70-6
M. Wt: 238.07 g/mol
InChI Key: PBLFDOIWDPCBTM-UHFFFAOYSA-N
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Description

(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid: is an organic compound that features a boronic acid functional group attached to a phenyl ring substituted with a fluoro group and a piperazin-1-ylmethyl group

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development, particularly in designing enzyme inhibitors.

    Bioconjugation: It can be used to attach biomolecules to surfaces or other molecules through boronic acid-diol interactions.

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid typically involves a multi-step synthetic route:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid can undergo oxidation reactions, typically forming phenolic derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Hydroxyl-substituted phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and bioconjugation. The boronic acid group interacts with hydroxyl groups on enzymes or other biological molecules, forming stable complexes that can modulate the activity of the target molecule .

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the fluoro and piperazin-1-ylmethyl groups, making it less versatile in certain applications.

    (4-Fluoro-3-(piperazin-1-ylmethyl)phenyl)boronic Acid: Similar structure but with different substitution patterns, leading to different reactivity and applications.

    (3-Chloro-5-(piperazin-1-ylmethyl)phenyl)boronic Acid: Chlorine substitution instead of fluorine, which affects its chemical properties and reactivity.

Uniqueness: (3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid is unique due to the presence of both the fluoro and piperazin-1-ylmethyl groups, which confer specific reactivity and binding properties. This makes it particularly useful in applications requiring selective interactions with biological targets or specific chemical reactivity .

Properties

IUPAC Name

[3-fluoro-5-(piperazin-1-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BFN2O2/c13-11-6-9(5-10(7-11)12(16)17)8-15-3-1-14-2-4-15/h5-7,14,16-17H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLFDOIWDPCBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)CN2CCNCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601195939
Record name Boronic acid, B-[3-fluoro-5-(1-piperazinylmethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704063-70-6
Record name Boronic acid, B-[3-fluoro-5-(1-piperazinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704063-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-fluoro-5-(1-piperazinylmethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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